5-Amino-2-methylbenzene-1-thiol
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Overview
Description
5-Amino-2-methylbenzene-1-thiol: is an organic compound with the molecular formula C7H9NS It is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring substituted with a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Iron and hydrochloric acid, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives, thiol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalyst Development: 5-Amino-2-methylbenzene-1-thiol is used in the synthesis of metal complexes that serve as catalysts for organic reactions such as cross-coupling, hydrogenation, and oxidation.
Biology and Medicine:
Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving thiol and amino group interactions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Interactions: The thiol group in 5-Amino-2-methylbenzene-1-thiol can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino Group Interactions: The amino group can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
2-Amino-5-methylbenzenethiol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
5-Amino-2-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group, resulting in different chemical properties and uses.
Uniqueness:
Biological Activity
5-Amino-2-methylbenzene-1-thiol, also known as 2-amino-5-methylbenzenethiol, is an organic compound characterized by the presence of both an amino group and a thiol group attached to a methyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Although specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that the compound's thiol functionality allows it to participate in redox reactions and interact with various biological macromolecules. Thiols are known to act as antioxidants, potentially scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Synthesis and Derivatives
Research indicates that this compound serves as a precursor in the synthesis of diverse benzothiazole derivatives, which exhibit significant biological activities. These derivatives have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Table 1: Potential Biological Activities of Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
Benzothiazole derivative | Antimicrobial | |
Benzothiazole derivative | Anticancer | |
Benzothiazole derivative | Anti-inflammatory |
Antimicrobial Activity
A study highlighted the synthesis of benzothiazole derivatives from this compound, demonstrating notable antimicrobial activity against various bacterial strains. These findings suggest that the compound could be a valuable scaffold for developing new antibiotics.
Anticancer Research
In another investigation, derivatives synthesized from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Applications in Research
This compound is utilized in various scientific fields:
- Medicinal Chemistry : As a building block for synthesizing bioactive compounds.
- Organic Synthesis : Involved in condensation reactions with aldehydes and ketones.
- Coordination Chemistry : Acts as a ligand forming complexes with metal ions, enhancing catalytic activity .
Future Directions
Despite its promising potential, research on this compound remains limited. Future studies should focus on:
- Elucidating detailed mechanisms of action.
- Exploring its interactions with biological targets.
- Conducting in vivo studies to assess therapeutic efficacy.
Properties
IUPAC Name |
5-amino-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNFJSUFXCXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860573-32-6 |
Source
|
Record name | 5-amino-2-methylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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